

A Comprehensive Technical Guide to Nicotinonitrile 1-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

Cat. No.: B057540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **Nicotinonitrile 1-oxide**, a key synthetic intermediate. It covers its chemical structure, physicochemical properties, synthesis protocols, and its role in the pharmaceutical industry.

Chemical Identity and Structure

Nicotinonitrile 1-oxide, also known as 3-cyanopyridine N-oxide, is an organic compound featuring a pyridine ring N-oxidized at position 1 and a nitrile group at position 3.[1][2][3] Its chemical structure and identifiers are crucial for its application in further chemical synthesis.

Chemical Identifiers

Identifier	Value
IUPAC Name	1-oxidopyridin-1-ium-3-carbonitrile[4]
CAS Number	14906-64-0[1][2][4]
Molecular Formula	C6H4N2O[1][2][4][5]
InChI	InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H[1][2][4]
InChIKey	WOOVSQCALYYUDO-UHFFFAOYSA-N[1][2][4]

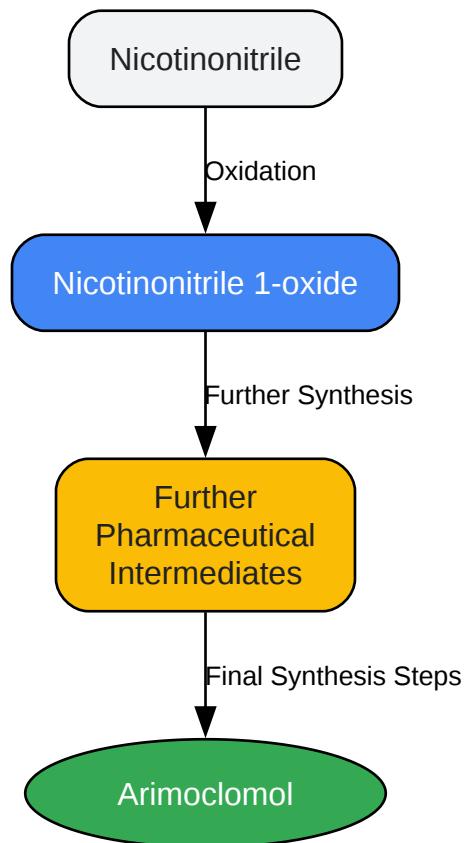
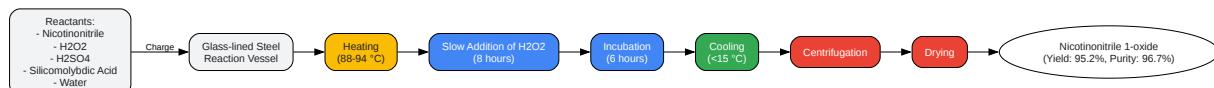
| Canonical SMILES | C1=CC(=CN=C1)C#N |

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of **Nicotinonitrile 1-oxide**.

Property	Value	Source
Molecular Weight	120.11 g/mol [4][5]	PubChem, CymitQuimica
Appearance	Colorless solid	General Knowledge
Melting Point	168-171 °C	CN103570617B[6]
Boiling Point	Not available	
Purity	Min. 95%	CymitQuimica[5]
1H NMR	δ 1H NMR (500 MHz, DMSO): 7.53-7.55 (1H, dd, J=6.8, 7.5 Hz, Ar-H), 7.76-7.78 (1H, d, J=8 Hz, Ar-H), 8.42-8.44 (1H, dd, J=0.7, 6.4 Hz, Ar-H), 8.48 (1H, s, Ar-H) ppm	Royal Society of Chemistry[7]
	δ 13C NMR (125 MHz, DMSO): 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 ppm	
UV/Visible Spectrum	Available	NIST WebBook[1]
GC-MS	Available	PubChem[4]

Synthesis of Nicotinonitrile 1-oxide



Nicotinonitrile 1-oxide is synthesized via the oxidation of nicotinonitrile.[8] A common and efficient method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst.

Experimental Protocol: Oxidation of Nicotinonitrile

This protocol is based on a patented industrial preparation method.[\[6\]](#)[\[9\]](#)

Parameter	Details
Reactants	Nicotinonitrile, 30% Hydrogen Peroxide, Deionized Water, Sulfuric Acid, Silicomolybdic Acid (catalyst)
Equipment	2000L Glass-lined steel reaction vessel
Procedure	<ol style="list-style-type: none">1. Charge the reactor with 100 kg of deionized water, 7.5 kg of sulfuric acid, and 5 kg of silicomolybdic acid.2. Add 700 kg of nicotinonitrile.3. Heat the mixture to 88-94 °C.4. Slowly and evenly add 780 kg of 30% hydrogen peroxide over 8 hours, maintaining the temperature.5. After the addition is complete, incubate the mixture for 6 hours.6. Cool the reaction mixture to below 15 °C.7. Isolate the product by centrifugation.8. Dry the product.
Yield	770 kg (95.2%)
Purity	96.7% (by HPLC area normalization)

Logical Workflow for the Synthesis of **Nicotinonitrile 1-oxide**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nicotinonitrile 1-oxide [webbook.nist.gov]
- 2. nicotinonitrile 1-oxide [webbook.nist.gov]

- 3. nicotinonitrile 1-oxide [webbook.nist.gov]
- 4. Nicotinonitrile 1-oxide | C6H4N2O | CID 84686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinonitrile-1-oxide | CymitQuimica [cymitquimica.com]
- 6. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 9. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Nicotinonitrile 1-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057540#what-is-the-chemical-structure-of-nicotinonitrile-1-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com